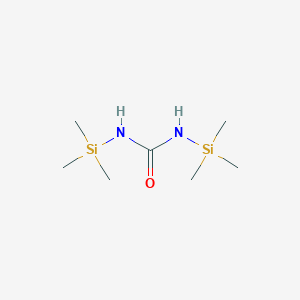

1,3-Bis(trimethylsilyl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(trimethylsilyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASDFXZJIDNRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066358 | |

| Record name | N,N'-Bis(trimethylsilyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |

| Record name | 1,3-Bis(trimethylsilyl)urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18297-63-7 | |

| Record name | N,N′-Bis(trimethylsilyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N'-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N'-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(trimethylsilyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(trimethylsilyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Powerful Silylating Agent

An In-depth Technical Guide to 1,3-Bis(trimethylsilyl)urea (BSU)

This compound (BSU), also known as N,N'-Bis(trimethylsilyl)urea, is a highly effective and versatile silylating agent used extensively in organic synthesis, pharmaceutical development, and analytical chemistry.[1][2][3] Its utility stems from its powerful ability to introduce trimethylsilyl (TMS) groups onto a variety of functional groups, thereby protecting them during subsequent reaction steps.[4][5] Unlike many other silylating agents, BSU often operates under neutral conditions and offers a distinct advantage: its primary byproduct is urea, which is insoluble in many common organic solvents and can be easily removed by filtration.[4] This simplifies reaction workups and purification, making it an invaluable tool for chemists aiming for high efficiency and purity.

This guide provides a comprehensive overview of BSU, from its fundamental properties and synthesis to its mechanistic action and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

BSU is a white, crystalline solid that is sensitive to moisture, slowly decomposing in the presence of moist air.[1][6] Understanding its physical and spectroscopic characteristics is fundamental to its correct handling and application in a laboratory setting.

Core Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₂₀N₂OSi₂ | [6] |

| Molecular Weight | 204.42 g/mol | [6] |

| CAS Number | 18297-63-7 | [6] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 219-221 °C (lit.) | [1] |

| Solubility | Soluble in pyridine; reacts with water | [1] |

Spectroscopic Data

The identity and purity of BSU can be confirmed through standard spectroscopic techniques.

| Spectroscopy | Key Peaks / Signals |

| ¹H NMR | A single, sharp peak corresponding to the protons of the trimethylsilyl groups. |

| ¹³C NMR | Signals corresponding to the carbons of the trimethylsilyl groups and the carbonyl carbon. |

| IR (Infrared) | Characteristic absorptions for N-H stretching, C=O stretching, and Si-C bonds. |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including a top peak at m/z 147.[6] |

Synthesis of this compound

BSU can be synthesized with high efficiency through the reaction of urea with a suitable silylating agent, most commonly hexamethyldisilazane (HMDS). The reaction is typically catalyzed by an ammonium salt, such as ammonium sulfate or ammonium chloride, which significantly accelerates the reaction rate and allows for lower operating temperatures.[8] This method provides near-quantitative yields of high-purity BSU.[8]

Reaction Diagram: Synthesis of BSU

Caption: Synthesis of BSU from urea and hexamethyldisilazane.

Experimental Protocol: Synthesis of BSU

This protocol is adapted from established industrial processes.[8]

-

Setup: To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add hexamethyldisilazane (HMDS).

-

Addition of Reactants: Add urea and a catalytic amount of ammonium sulfate (e.g., ~0.1-0.5% by weight relative to urea).

-

Reaction: Heat the mixture to reflux (approximately 125°C). The evolution of ammonia gas, which begins around 80°C, indicates the start of the reaction.

-

Monitoring: Continue refluxing until the evolution of ammonia ceases, which typically takes 1-2 hours.

-

Isolation: Cool the reaction mixture. The product, BSU, will precipitate.

-

Purification: Filter the solid product and dry it under vacuum to yield BSU with a purity often exceeding 99%.[8]

Mechanism of Silylation

BSU functions as a potent TMS donor. The silylation of a protic substrate, such as an alcohol (R-OH), proceeds through a nucleophilic attack on one of the silicon atoms of BSU. The oxophilicity of silicon makes it highly susceptible to attack by oxygen-containing functional groups.[5] The reaction is driven forward by the formation of the highly stable and insoluble urea byproduct.

Diagram: General Silylation Mechanism

Caption: General mechanism of alcohol silylation using BSU.

Advantages of BSU as a Silylating Agent

BSU offers several key advantages over other common silylating agents.

| Feature | This compound (BSU) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Hexamethyldisilazane (HMDS) |

| Silylating Power | Very High | Very High | Moderate; often requires catalyst |

| Reaction Conditions | Typically neutral, no catalyst needed | Neutral | Requires acid or base catalyst |

| Byproduct | Urea (solid, insoluble) | N-(trimethylsilyl)acetamide (liquid) | Ammonia (gas) |

| Workup | Simple filtration | Distillation or chromatography | Neutralization and extraction |

| Cost | Low to moderate | Moderate | Low |

The primary advantage of BSU is the formation of solid urea, which can be easily filtered off, dramatically simplifying product isolation.[4] This is particularly beneficial in large-scale industrial applications, including the production of semi-synthetic penicillins and cephalosporins.[9]

Applications in Research and Drug Development

BSU's robust and efficient silylating capability makes it a versatile reagent in numerous scientific fields.

Workflow for a Typical Silylation Reaction

Caption: A standard laboratory workflow for silylation using BSU.

Protection of Functional Groups

BSU is highly effective for the temporary protection of hydroxyl, carboxylic acid, and amine functional groups.[2][10] This prevents unwanted side reactions during subsequent synthetic steps.

-

Alcohols and Phenols: Primary, secondary, and tertiary alcohols are readily converted to their corresponding TMS ethers. This strategy is foundational in natural product synthesis.

-

Carboxylic Acids: Acids are converted to TMS esters, which are less acidic and more soluble in organic solvents. This is useful for esterification or amide coupling reactions.

-

Amines and Amides: Primary and secondary amines can be silylated to protect the N-H bond, modulating their reactivity.

General Protocol for Silylation of an Alcohol:

-

Dissolve the alcohol (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile.

-

Add BSU (0.5-0.6 eq for each hydroxyl group) to the solution.

-

Stir the mixture at room temperature or warm gently (40-60°C) for 1-4 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter off the precipitated urea.

-

Wash the urea cake with a small amount of the solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude TMS-protected alcohol, which can be used directly or purified further.

Pharmaceutical and Agrochemical Synthesis

BSU's efficiency and mild reaction conditions are highly valued in the synthesis of complex, sensitive molecules like active pharmaceutical ingredients (APIs) and agrochemicals.[2][11]

-

Antibiotics: It plays a role in the industrial synthesis of semi-synthetic β-lactam antibiotics, such as penicillins and cephalosporins, by protecting carboxylic acid groups during side-chain acylation.[9]

-

Drug Discovery: In medicinal chemistry, urea derivatives are a significant class of compounds with diverse biological activities.[12][13] BSU can be a key reagent in the synthetic pathways leading to these complex structures.

-

Pesticides and Herbicides: BSU is used in the manufacturing of various agrochemicals where protection of functional groups is necessary.[2]

Analytical Chemistry

In analytical techniques like gas chromatography (GC) and mass spectrometry (MS), many polar compounds (e.g., sugars, amino acids, steroids) are non-volatile.[4][10] Silylation with BSU converts polar -OH, -COOH, and -NH₂ groups into non-polar -O-TMS, -COO-TMS, and -N-TMS groups. This process, known as derivatization, increases the volatility and thermal stability of the analytes, enabling their analysis by GC-MS.[3]

Material Science

BSU is also finding applications in material science. It can be used to modify surfaces containing hydroxyl groups, such as silica or metal oxides, rendering them hydrophobic.[14] This is useful for creating water-repellent coatings and improving the adhesion of polymers to inorganic substrates. Furthermore, BSU can serve as a precursor or additive in the synthesis of specialized silicon-containing polymers and composites, enhancing their thermal stability and mechanical properties.[3][14]

Safety and Handling

While BSU is a highly useful reagent, proper safety precautions are essential.

-

Hazards: BSU is classified as a flammable solid and is sensitive to moisture.[6] It can be irritating upon contact with the skin, eyes, or respiratory tract.[6]

-

Handling: Always handle BSU in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Storage: Store BSU in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents.[7][15]

Conclusion

This compound is a cornerstone silylating agent in modern chemistry. Its high reactivity, coupled with the practical advantage of forming an easily removable solid byproduct, ensures its continued and widespread use. For drug development professionals and synthetic chemists, BSU provides a reliable and efficient method for protecting functional groups, streamlining complex synthetic routes, and enabling the creation of novel molecules. From industrial-scale antibiotic production to advanced material science, BSU's versatility and effectiveness make it an indispensable reagent in the scientist's toolkit.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87562, this compound. Available at: [Link]

-

Heaney, H. (1998). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. Available at: [Link]

- Speier, J. (1976). Process for preparing bis-(trimethylsilyl-)urea. U.S. Patent No. 3,992,428. Google Patents.

-

Ningbo Inno Pharmchem Co.,Ltd. (2023). Exploring the Applications of Bis(trimethylsilyl)urea in Specialty Material Science. Inno Pharmchem. Available at: [Link]

-

Heaney, H. (1998). The Use of Bis(trimethylsilyl)acetamide and Bis (trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. Available at: [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]

-

Gelest, Inc. (n.d.). Silylation: Chemistry and Commercial Applications. ResearchGate. Available at: [Link]

-

Prism Scientific. (n.d.). 1,3-Bistrimethylsilyl Urea: A Versatile Reagent for Chemical Synthesis. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Applications of N,N'-Bis(trimethylsilyl)urea (BSU). Available at: [Link]

-

K. Y. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

-

Aggarwal Mercantiles. (n.d.). 1,3 Bis(trimethylsilyl) Urea. IndiaMART. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Urea, 2TMS derivative. NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. (2013). Orthohalogen substituents dramatically enhance hydrogen bonding of aromatic ureas - Supporting Information. Available at: [Link]

-

MDPI. (2023). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available at: [Link]

-

GlobalChemMall. (n.d.). China Low Price this compound Manufacturers, Suppliers. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91753413, Urea, TMS. Available at: [Link]

Sources

- 1. This compound | 18297-63-7 [chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H20N2OSi2 | CID 87562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 11. nbinno.com [nbinno.com]

- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Versatility of a Silylating Powerhouse

An In-depth Technical Guide to the Chemical Properties and Applications of 1,3-Bis(trimethylsilyl)urea (BSU)

This compound, commonly abbreviated as BSU, is an organosilicon compound and a derivative of urea where the hydrogen atoms of the amino groups are replaced by trimethylsilyl (TMS) groups.[1] This structural modification imparts unique reactivity, establishing BSU as a highly effective and versatile silylating agent in both academic and industrial research.[2][3] Its primary role is to introduce a TMS protecting group onto molecules with active hydrogen atoms, such as alcohols, carboxylic acids, and amines.[4][5] This process of silylation temporarily masks the reactivity of these functional groups, allowing other chemical transformations to occur elsewhere in the molecule without interference.[3] Beyond its function as a protective agent, BSU is instrumental in enhancing the analytical characteristics of compounds for techniques like gas chromatography and finds growing applications in materials science.[6][7] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of BSU for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

BSU is a white crystalline solid at room temperature, often appearing as a powder or needles with a faint, characteristic amine-like odor.[1][8] Its silylated nature enhances its thermal stability compared to its parent compound, urea.[1] However, it is sensitive to moisture and will react with water.[9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18297-63-7 | |

| Molecular Formula | C₇H₂₀N₂OSi₂ | [11] |

| Molecular Weight | 204.42 g/mol | [11] |

| Appearance | White crystalline powder/solid | [1][8][12] |

| Melting Point | 218 - 221 °C (lit.) | [2][9][13] |

| Boiling Point | ~222 °C | [9] |

| Flash Point | 88 °C | [13] |

| Solubility | Soluble in pyridine, chloroform, ether, benzene. Reacts with water. Soluble in polar solvents like methanol and ethanol. | [1][8][12][13] |

| Density | ~0.887 g/cm³ | [9] |

Spectroscopic Data:

-

¹H NMR (in DMSO-d₆): A characteristic signal appears at approximately 0.086 ppm, corresponding to the protons of the trimethylsilyl groups.[14]

-

¹³C NMR (in DMSO-d₆): A signal at around 157.95 ppm is attributed to the carbonyl carbon, while the methyl carbons of the TMS groups appear at -1.69 ppm.[14]

-

²⁹Si NMR (in DMSO-d₆): A chemical shift is observed at 29.9 ppm.[13]

Synthesis of this compound

While several synthetic routes exist, a prevalent and efficient method involves the reaction of urea with hexamethyldisilazane ((Me₃Si)₂NH). This reaction is typically catalyzed by salts such as ammonium sulfate. The process is advantageous as it can be conducted at relatively low temperatures and produces high yields of BSU with minimal byproducts.[15] The primary byproduct is ammonia gas, which evolves from the reaction mixture.[15]

Caption: Synthesis of BSU from urea and hexamethyldisilazane.

Core Reactivity: The Mechanism of Silylation

The utility of BSU is rooted in its function as a potent silylating agent. The presence of two trimethylsilyl groups attached to nitrogen atoms increases the nucleophilicity of the urea, making it an effective reagent for transferring a TMS group to a substrate with an acidic proton.[8]

The general mechanism involves the attack of a protic functional group (like an alcohol, R-OH) on one of the silicon atoms of BSU. This forms a transition state that subsequently collapses, transferring the TMS group to the oxygen atom and generating N-trimethylsilylurea as an intermediate, which can then react further or be protonated. The ultimate byproduct of the reaction is urea, which is often insoluble in common organic solvents and can be conveniently removed by filtration, simplifying the product purification process.[3] This is a significant advantage over other silylating agents that produce soluble byproducts.

Caption: General mechanism of silylation using BSU.

Advantages of BSU as a Silylating Reagent:

-

High Reactivity: BSU is a powerful silylating agent capable of derivatizing even hindered functional groups.[16]

-

Mild Conditions: Silylation reactions with BSU often proceed under neutral and mild conditions, preserving the integrity of sensitive substrates.[4]

-

Clean Reactions: The formation of insoluble urea as the sole byproduct allows for straightforward purification by filtration.[3]

-

High Yields: The efficiency of the reaction often leads to high yields of the desired silylated products.[4]

Key Applications in Research and Drug Development

BSU's unique properties make it an invaluable tool across several scientific disciplines.

Organic Synthesis: The Art of Protection

The primary application of BSU in organic synthesis is as a protecting group for protic functional groups.[5][12]

-

Protection of Alcohols, Carboxylic Acids, and Amines: By converting reactive -OH, -COOH, and -NH groups into their corresponding TMS ethers, esters, and silylated amines, BSU allows chemists to perform reactions on other parts of a complex molecule without unwanted side reactions.[2][5] The TMS group can be easily removed later under mild acidic or fluoride ion conditions.[5]

-

Synthesis of Antibiotics: BSU is notably used in the industrial synthesis of semi-synthetic penicillins and cephalosporins, where it serves as an ideal protective agent to facilitate key synthetic steps with improved yields.[3][4][17]

Pharmaceutical and Drug Development

In the pharmaceutical sector, BSU is more than just a protecting agent.

-

API Modification: It is used to modify the solubility and stability of active pharmaceutical ingredients (APIs), which is a critical aspect of drug formulation and delivery.[7]

-

Intermediate Synthesis: BSU is a key pharmaceutical intermediate for creating complex molecular architectures found in modern drugs.[13][18]

Analytical Chemistry

In analytical science, especially for chromatography, the physical properties of an analyte are critical.

-

Derivatization for GC-MS: Many polar compounds (e.g., steroids, sugars, and some drug metabolites) are not volatile enough for analysis by gas chromatography (GC). BSU is used as a derivatizing agent to replace active hydrogens with TMS groups, which significantly increases the volatility and thermal stability of the analyte.[1][7] This process enhances chromatographic resolution and detection sensitivity.[3][7]

Materials Science

The reactivity of BSU extends to the modification of surfaces and the creation of novel materials.

-

Surface Modification: BSU can react with surfaces rich in hydroxyl groups, such as silica, glass, or metal oxides. This creates a covalently bound hydrophobic trimethylsilyl layer, which can impart properties like water repellency or improved adhesion for coatings.[6]

-

Polymer Synthesis: It can serve as a precursor or an additive in the synthesis of silicon-based polymers and composites.[6][12] Incorporating BSU can enhance the thermal stability, durability, and mechanical performance of these materials.[6][7]

Experimental Protocol: General Procedure for the Silylation of an Alcohol

This protocol provides a self-validating, step-by-step methodology for the silylation of a primary or secondary alcohol using BSU. The causality behind each step is explained to provide field-proven insight.

Objective: To protect the hydroxyl group of a generic alcohol (R-OH) as its trimethylsilyl ether (R-O-TMS).

Materials:

-

Alcohol (Substrate)

-

This compound (BSU), ≥95% purity

-

Anhydrous solvent (e.g., Pyridine, Dichloromethane, or Acetonitrile)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

-

Preparation of Reaction Setup:

-

Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of BSU.

-

Causality: BSU is moisture-sensitive; any water present will consume the reagent and reduce the yield.[10][11]

-

Place the setup under an inert atmosphere of nitrogen or argon.

-

Causality: This prevents atmospheric moisture from entering the reaction.

-

-

Addition of Reagents:

-

To the flask, add the alcohol (1.0 equivalent).

-

Dissolve the alcohol in a suitable anhydrous solvent (e.g., pyridine). The choice of solvent depends on the solubility of the substrate. Pyridine can also act as a mild base to facilitate the reaction.

-

Add BSU (0.6 to 0.8 equivalents). Note that 1 equivalent of BSU provides 2 equivalents of silylating agent. Using a slight excess of the alcohol ensures complete consumption of the BSU.

-

Causality: Stoichiometry is key. Using a slight excess of the substrate relative to the silylating capacity of BSU ensures the valuable reagent is fully utilized.

-

-

Reaction:

-

Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is sluggish.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

-

Causality: Heating provides the activation energy needed for the reaction to proceed at a reasonable rate, especially for more hindered alcohols. TLC is a crucial in-process control to avoid over-running the reaction or stopping it prematurely.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If pyridine was used, it can be removed under reduced pressure.

-

The solid byproduct, urea, will precipitate out of many common organic solvents. Filter the reaction mixture to remove the urea.

-

Causality: The insolubility of urea is a major advantage of BSU, providing a simple, non-extractive purification step.[3]

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acidic or water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude silylated product.

-

Causality: The aqueous wash removes any unreacted starting materials or water-soluble byproducts. Anhydrous Na₂SO₄ removes trace amounts of water from the organic solvent before final concentration.

-

-

Characterization:

-

The final product can be further purified by distillation or column chromatography if necessary.

-

Confirm the structure of the silyl ether product using spectroscopic methods (¹H NMR, ¹³C NMR, IR). A successful silylation will show the disappearance of the broad -OH peak in the IR spectrum and the appearance of a sharp singlet at ~0.1 ppm in the ¹H NMR spectrum.

-

Caption: Workflow for the silylation of an alcohol using BSU.

Safety and Handling

This compound is classified as a flammable solid and requires careful handling.[11][19]

-

Hazards:

-

Precautionary Measures:

-

Handling: Wear protective gloves, protective clothing, eye protection, and face protection (P280).[19] Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[19] Use explosion-proof electrical and ventilating equipment (P241).[19]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up (P405).[19] It is sensitive to air and moisture and should be stored under an inert atmosphere.[13]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338). If inhaled, remove the person to fresh air (P304+P340).[19]

-

Conclusion

This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its high efficiency as a silylating agent, combined with the operational simplicity afforded by its reaction profile—particularly the formation of an easily removable urea byproduct—makes it a superior choice for protecting group strategies. Its applications extend from the synthesis of life-saving antibiotics to the development of advanced materials and the fine-tuning of analytical methods. For researchers and drug development professionals, a thorough understanding of BSU's chemical properties, reactivity, and handling requirements is essential to fully leverage its potential in creating complex molecules and innovative technologies.

References

- INNO Specialty Chemicals. (n.d.). 1,3-Bistrimethylsilyl Urea: A Versatile Reagent for Chemical Synthesis.

- INNO Specialty Chemicals. (n.d.). The Benefits and Applications of 1,3-Bistrimethylsilyl Urea.

- ChemicalBook. (n.d.). This compound(18297-63-7) 1H NMR spectrum.

- ChemWhat. (n.d.). This compound CAS#: 18297-63-7.

- Guidechem. (n.d.). This compound 18297-63-7 wiki.

- ChemBK. (2024). This compound - Physico-chemical Properties.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- PubChem. (n.d.). This compound | C7H20N2OSi2 | CID 87562.

- ChemicalBook. (2025). This compound | 18297-63-7.

- Sigma-Aldrich. (n.d.). This compound 95 18297-63-7.

- Benchchem. (n.d.). Significance and Versatility of N,N'-Bis(trimethylsilyl)urea as a Silylating Reagent.

- Haz-Map. (n.d.). This compound - Hazardous Agents.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Applications of N,N'-Bis(trimethylsilyl)urea (BSU).

- Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring the Applications of Bis(trimethylsilyl)urea in Specialty Material Science.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Protection: How Bis(trimethylsilyl)urea Safeguards Functional Groups.

- Google Patents. (n.d.). US3992428A - Process for preparing bis-(trimethylsilyl-)urea.

- Fluka. (n.d.). Silylation Overview.

- Hubei Novasys New Material Co., Ltd. (n.d.). This compound(BSU)used in synthesis of penicillins and cephalosporins.

- Chem-Impex. (n.d.). N,N'-Bis(trimethylsilyl)urea.

- PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18297-63-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. innospk.com [innospk.com]

- 9. chembk.com [chembk.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. This compound | C7H20N2OSi2 | CID 87562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. innospk.com [innospk.com]

- 13. chemwhat.com [chemwhat.com]

- 14. This compound(18297-63-7) 1H NMR spectrum [chemicalbook.com]

- 15. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. This compound(BSU)used in synthesis of penicillins and cephalosporins. [nvchemical.com]

- 18. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 1,3-Bis(trimethylsilyl)urea (BSU) for Advanced Chemical Synthesis

Executive Summary: This document provides a comprehensive technical overview of this compound (BSU), a versatile and powerful silylating agent. Its primary CAS number is 18297-63-7.[1][2][3][4][5] This guide, intended for researchers, scientists, and professionals in drug development, delves into the core chemical principles, synthesis, mechanistic pathways, and practical applications of BSU. We will explore its critical role in protecting sensitive functional groups, enabling complex molecular synthesis, and its specific utility in the pharmaceutical industry. The protocols and data presented are synthesized from established scientific literature and technical resources to ensure accuracy and reliability.

This compound, commonly abbreviated as BSU, is a crystalline solid that serves as a highly effective agent for introducing trimethylsilyl (TMS) groups onto various functional groups.[6][7] Its utility stems from its high silylating potential under neutral reaction conditions.[8]

Key Identifiers:

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder or solid.[1][4][9] | Sigma-Aldrich, Guidechem |

| Melting Point | 219-221 °C (lit.)[7][10] | Chemsrc, ChemicalBook |

| Solubility | Soluble in pyridine, benzene, and alcohols.[1][3] | Sigma-Aldrich, ChemWhat |

| InChI Key | MASDFXZJIDNRTR-UHFFFAOYSA-N | PubChem, ChemicalBook |

| Canonical SMILES | C(C)NC(=O)N(C)C | PubChem, Guidechem |

Synthesis and Mechanism of Silylation

Industrial Synthesis of BSU

The industrial synthesis of BSU is a robust and efficient process, typically involving the reaction of urea with hexamethyldisilazane (HMDS).[11][12] The reaction is often catalyzed by an ammonium salt, such as ammonium chloride or ammonium sulfate, and may be conducted in a solvent like toluene or neat.[11][12]

The overall reaction proceeds by heating the mixture to reflux. During this process, ammonia gas is evolved, which serves as an indicator of reaction progress.[11][13] The completion of the reaction is marked by the cessation of ammonia evolution.[11] The solid BSU product can then be isolated by cooling the mixture and filtering the resulting crystalline needles.[13] This method is known for its high yield and purity, often exceeding 98%.[11]

Caption: Synthesis pathway of BSU from urea and HMDS.

Mechanism of Silylation

BSU functions as a silylating agent through a nucleophilic substitution mechanism.[14] The process involves the transfer of a trimethylsilyl (TMS) group from the BSU molecule to a nucleophilic atom, such as the oxygen in an alcohol or carboxylic acid.[6][14]

The key advantage of BSU is that the reaction byproduct is urea, a solid that is virtually insoluble in common organic solvents like dichloromethane.[15] This insolubility provides a powerful thermodynamic driving force for the reaction and simplifies product purification immensely, as the urea can be easily removed by simple filtration.[15][16]

Caption: General mechanism for the silylation of an alcohol using BSU.

Core Applications in Research and Drug Development

BSU's primary application is as a potent silylating agent for the temporary protection of active hydrogen-containing functional groups, such as alcohols, phenols, carboxylic acids, and amines.[6][17][18] This protection strategy is fundamental in multi-step organic synthesis, preventing sensitive groups from participating in unintended side reactions.[6]

Key Application Areas:

-

Pharmaceutical Synthesis: BSU is notably used in the industrial synthesis of semi-synthetic penicillins and cephalosporins, where it protects carboxyl and amino groups during key chemical transformations.[8][17]

-

Protection of Alcohols and Carboxylic Acids: It efficiently converts alcohols to trimethylsilyl (TMS) ethers and carboxylic acids to TMS esters.[6][7] These TMS-protected derivatives exhibit reduced reactivity and are stable to a wide range of non-acidic reaction conditions.[6]

-

Reversibility: A crucial aspect of TMS protection is its reversibility. The protecting group can be cleanly and efficiently removed under mild acidic conditions or with a fluoride ion source, regenerating the original functional group with high fidelity.[6]

-

Materials Science: BSU can be used for surface modification of materials containing hydroxyl groups, such as silica or metal oxides. This silylation process can create hydrophobic surfaces or alter chemical characteristics for advanced material development.[19]

Experimental Protocol: Silylation of a Primary Alcohol

This section provides a self-validating, field-proven protocol for the trimethylsilylation of a primary alcohol using BSU. The causality behind each step is explained to provide a deeper understanding.

Objective: To protect the hydroxyl group of a primary alcohol as a trimethylsilyl (TMS) ether.

Materials:

-

Primary Alcohol (e.g., benzyl alcohol)

-

This compound (BSU)

-

Anhydrous Dichloromethane (DCM) or other inert solvent

-

Reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

Protocol Workflow:

Caption: Experimental workflow for a typical silylation reaction.

Step-by-Step Procedure:

-

Reaction Setup (Anhydrous Conditions): In a flame-dried flask under an inert nitrogen atmosphere, dissolve one equivalent of the primary alcohol in anhydrous dichloromethane.

-

Reagent Addition: Add two equivalents of solid BSU to the stirred solution at room temperature.[16]

-

Causality: Using an excess of BSU helps drive the reaction to completion. As the reaction proceeds, solid urea will begin to precipitate from the solution.

-

-

Monitoring the Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol spot/peak.

-

Causality: Reaction monitoring is crucial for determining the point of completion, preventing unnecessary reaction time and potential side reactions.

-

-

Workup and Isolation: Once the reaction is complete, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated urea.[15][16]

-

Causality: This is the key self-validating step of using BSU. The physical removal of the solid urea byproduct is a simple and highly effective method of initial purification.

-

-

Final Purification: Wash the filter cake with a small amount of fresh anhydrous DCM. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. Further purification, if necessary, can be achieved by distillation or column chromatography.

-

Causality: Concentration of the filtrate removes the volatile solvent, isolating the desired silyl ether product.

-

Spectroscopic Data Analysis

Characterization of BSU and its reaction products is typically performed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum of BSU in a solvent like DMSO-d₆ will show a characteristic singlet for the trimethylsilyl protons around 0.086 ppm.[20] The NH protons will also be visible. For a silylated alcohol, a new singlet corresponding to the nine protons of the TMS group will appear, typically between 0.0 and 0.3 ppm.

-

¹³C NMR: The carbon spectrum of BSU in DMSO-d₆ shows a signal for the carbonyl carbon around 157.95 ppm and a signal for the methyl carbons of the TMS groups.[20]

-

FT-IR: The infrared spectrum of BSU will show characteristic N-H and C=O stretching frequencies.[5][21] Upon successful silylation of an alcohol, the broad O-H stretch of the starting material (around 3300 cm⁻¹) will disappear, and strong Si-O and Si-C stretches will appear.

Safety, Handling, and Storage

BSU is classified as a flammable solid and requires careful handling.[1][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][23] Avoid creating dust and keep away from ignition sources.[22]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[22][23] BSU is sensitive to moisture and air.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids.[17][23]

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its high reactivity, the operational simplicity of its reactions, and particularly the ease of product purification due to its insoluble urea byproduct make it a superior choice for the protection of hydroxyl and carboxyl functionalities. For researchers and drug development professionals, a thorough understanding of BSU's properties and protocols is essential for designing efficient and robust synthetic routes to complex molecular targets.

References

-

This compound CAS#: 18297-63-7 • ChemWhat. [Link]

-

This compound | C7H20N2OSi2 | CID 87562 - PubChem. [Link]

-

Synthesis of bis-(trimethylsilyl-)urea - PrepChem.com. [Link]

-

This compound(BSU)used in synthesis of penicillins and cephalosporins. [Link]

-

The Chemistry of Protection: How Bis(trimethylsilyl)urea Safeguards Functional Groups. [Link]

-

1,3-Bistrimethylsilyl Urea: A Versatile Reagent for Chemical Synthesis. [Link]

-

The Benefits and Applications of 1,3-Bistrimethylsilyl Urea. [Link]

-

General Silylation Procedures - Technical Library - Gelest. [Link]

- US3992428A - Process for preparing bis-(trimethylsilyl-)

-

Exploring the Applications of Bis(trimethylsilyl)urea in Specialty Material Science. [Link]

-

This compound - Wikidata. [Link]

-

Synthesis of N,N'-bis-trimethylsilylurea - PrepChem.com. [Link]

-

Bis(trimethylsilyl)urea - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

The Use of Bis(trimethylsilyl)acetamide and Bis (trimethylsilyl)urea for Protection and as Control Reagents in Synthesis - ResearchGate. [Link]

-

This compound | CAS#:18297-63-7 | Chemsrc. [Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. [Link]

-

(Bis)urea and (Bis)thiourea Inhibitors of Lysine-Specific Demethylase 1 as Epigenetic Modulators | Scilit. [Link]

-

ChemInform Abstract: The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis - ResearchGate. [Link]

-

FT-IR spectra. [Link]

Sources

- 1. 1,3-Bis(trimethylsilyl)harnstoff 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H20N2OSi2 | CID 87562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 18297-63-7 [chemicalbook.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. innospk.com [innospk.com]

- 10. This compound | CAS#:18297-63-7 | Chemsrc [chemsrc.com]

- 11. prepchem.com [prepchem.com]

- 12. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 15. researchgate.net [researchgate.net]

- 16. General Silylation Procedures - Gelest [technical.gelest.com]

- 17. This compound(BSU)used in synthesis of penicillins and cephalosporins. [nvchemical.com]

- 18. innospk.com [innospk.com]

- 19. nbinno.com [nbinno.com]

- 20. This compound(18297-63-7) 1H NMR [m.chemicalbook.com]

- 21. This compound(18297-63-7) IR Spectrum [m.chemicalbook.com]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

1,3-Bis(trimethylsilyl)urea molecular structure

An In-depth Technical Guide to the Molecular Structure of 1,3-Bis(trimethylsilyl)urea

Abstract

This compound (BSU), a silylated derivative of urea, is a uniquely versatile reagent with significant applications in organic synthesis, pharmaceutical development, and materials science. Its efficacy, particularly as a silylating agent, is a direct consequence of its distinct molecular architecture. This guide provides a comprehensive examination of the molecular structure of BSU, synthesizing data from spectroscopic analysis, established synthesis protocols, and theoretical computational methodologies. We will explore the causal relationships between its structural features—such as the nature of the silicon-nitrogen bonds and the influence of the bulky trimethylsilyl groups—and its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistically-grounded understanding of BSU to leverage its full potential in experimental design and application.

Introduction to this compound (BSU)

This compound, also known as N,N′-Bis(trimethylsilyl)urea, is an organosilicon compound identified by the CAS Number 18297-63-7.[1] It is composed of a central urea core where the hydrogen atoms on both nitrogen atoms are substituted with trimethylsilyl (TMS) groups, resulting in the linear formula (CH₃)₃SiNHCONHSi(CH₃)₃. This structural modification transforms the hydrophilic, crystalline urea into a moisture-sensitive, flammable solid that is soluble in many organic solvents.[2][3]

The primary utility of BSU stems from its role as a powerful silylating agent.[4][5] It is widely employed to introduce TMS protecting groups onto reactive functionalities like hydroxyls, carboxyls, and amines under mild conditions.[5] This protection strategy is fundamental in multi-step syntheses of complex molecules, most notably in the industrial production of semi-synthetic antibiotics such as penicillins and cephalosporins.[5][6] Furthermore, its ability to modify surfaces and act as a precursor in polymer synthesis makes it a valuable tool in materials science.[7][8] Understanding the intricacies of its molecular structure is paramount to appreciating its reactivity and optimizing its application.

Molecular Structure and Bonding

The chemical behavior of BSU is intrinsically linked to its three-dimensional structure and the nature of its chemical bonds. The molecule features a central planar urea fragment (N-C(O)-N) flanked by two bulky, tetrahedral trimethylsilyl groups.

Key Structural Features:

-

Urea Core: The central C=O bond and the two nitrogen atoms define the core functionality. The presence of the electron-withdrawing carbonyl group influences the electron density on the adjacent nitrogen atoms.

-

Trimethylsilyl (TMS) Groups: These bulky groups are sterically demanding and increase the lipophilicity of the molecule. Each silicon atom is bonded to three methyl groups and one nitrogen atom.

-

Silicon-Nitrogen (Si-N) Bonds: The Si-N bonds are the most reactive sites in the molecule. They are polar and significantly more labile than a corresponding carbon-nitrogen (C-N) bond. This lability is the cornerstone of BSU's effectiveness as a silylating agent, as the Si-N bond can be readily cleaved to transfer the TMS group to a substrate.

The substitution of hydrogen with TMS groups alters the electronic environment of the urea nitrogens, increasing their nucleophilicity and making the molecule an effective reagent for a variety of chemical transformations.[9]

Caption: 2D representation of this compound connectivity.

Spectroscopic Characterization

The molecular structure of BSU is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the connectivity and chemical environment of atoms.

-

¹H NMR: The proton NMR spectrum is typically simple. It shows a large singlet corresponding to the 18 equivalent protons of the two trimethylsilyl groups. A broader signal is also observed for the two protons attached to the nitrogen atoms (N-H).[10][11]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons of the TMS groups and a distinct, downfield signal for the carbonyl carbon.

-

²⁹Si NMR: This technique would show a single resonance, confirming the presence of one unique silicon environment.

Table 1: Typical NMR Spectroscopic Data for BSU

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.2 | Singlet | Si-(CH ₃)₃ |

| ¹H | Variable (broad) | Singlet | N-H |

| ¹³C | ~1.0 | Quartet | Si-C H₃ |

| ¹³C | ~158.0 | Singlet | C =O |

Note: N-H proton shifts can vary significantly based on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their vibrational frequencies.

Table 2: Key IR Absorption Bands for BSU

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Amide (N-H) |

| ~2960 | C-H Stretch | Methyl (CH₃) |

| ~1650 | C=O Stretch | Carbonyl (Amide I) |

| ~1550 | N-H Bend | Amide (Amide II) |

| ~1250 | Si-C Bend | Trimethylsilyl |

| ~840 | Si-C Stretch | Trimethylsilyl |

Source: Inferred from typical values for silylated amides and data available on PubChem.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues about its structure. The electron ionization (EI) mass spectrum of BSU would be expected to show the molecular ion peak (M⁺) at m/z 204.[1][12] A prominent fragment at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is also a characteristic feature.

Synthesis and Experimental Protocols

The most common and efficient synthesis of BSU involves the reaction of urea with a silylating agent, typically hexamethyldisilazane (HMDS), in the presence of a catalyst.[14][15] This reaction is driven by the formation of the volatile byproduct ammonia, which is removed from the reaction mixture.

Protocol: Synthesis of BSU from Urea and HMDS

This protocol is adapted from established procedures.[14][15] Causality: The choice of HMDS as the silylating agent is based on its reactivity and the fact that its only byproduct is ammonia, which is easily removed to drive the reaction to completion. An ammonium salt catalyst is used to facilitate the proton transfer and activate the HMDS.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to exclude moisture, as BSU and HMDS are moisture-sensitive.[2][16]

-

Reagents: To the flask, add urea (1 part by weight), hexamethyldisilazane (approx. 8.3 parts by volume), an inert solvent like toluene (optional, approx. 8.3 parts by volume), and a catalytic amount of an ammonium salt such as ammonium chloride or ammonium sulfate (approx. 0.005 parts by weight).[14][15]

-

Reaction: Heat the mixture to reflux (approx. 110-125 °C) with stirring. The evolution of ammonia gas will be observed, indicating the reaction is proceeding.[15]

-

Completion: Continue refluxing until the evolution of ammonia ceases (typically 1-2 hours). At this point, the urea will have fully dissolved, and the product, BSU, will begin to crystallize as fine needles upon cooling.[16]

-

Isolation: Cool the reaction mixture. The product can be isolated by filtering the crystalline solid.

-

Purification: Wash the filtered product with a non-polar solvent (e.g., hexane) to remove any unreacted HMDS and dry it under vacuum. This procedure typically yields BSU in high purity (>98%) and excellent yield.[14][15]

Caption: Workflow for the synthesis of this compound.

Computational Analysis of Molecular Structure

While experimental techniques provide invaluable data, computational chemistry offers a theoretical lens to probe the molecular structure at a quantum level. Methods like Density Functional Theory (DFT) can be used to model the structure and predict properties that are difficult to measure experimentally.

Methodology and Insights

A typical computational workflow involves:

-

Structure Optimization: An initial guess of the BSU structure is optimized to find its lowest energy conformation. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: This confirms that the optimized structure is a true energy minimum and can be used to predict the IR spectrum, allowing for direct comparison with experimental data.

-

Electronic Property Analysis:

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For BSU, this would highlight the electronegative carbonyl oxygen and the electropositive N-H protons, indicating likely sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and location of these orbitals can predict how BSU will interact with other reagents in chemical reactions.[17]

-

Caption: A typical workflow for the computational analysis of BSU.

Applications Rooted in Molecular Structure

The utility of BSU is a direct result of its molecular architecture.

-

Silylating Agent: The labile Si-N bonds are the key. In the presence of a protic substrate (like an alcohol, R-OH), the substrate's proton can protonate one of the urea nitrogens. This makes the corresponding silicon atom highly electrophilic and susceptible to nucleophilic attack by the substrate's oxygen, leading to the transfer of the TMS group.

-

Protecting Group Chemistry: The bulky TMS groups effectively shield the protected functional group from unwanted reactions. The protection is also easily reversed under mild acidic conditions, which is a critical requirement for a good protecting group.[9]

-

Materials Science: As a bifunctional molecule, BSU can act as a cross-linking agent in polymer synthesis or be used to modify surfaces by reacting with surface hydroxyl groups, rendering them hydrophobic.[7][8]

Safety and Handling

BSU is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as a flammable solid (H228) and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18]

-

Moisture Sensitivity: BSU reacts with water and is slowly decomposed by moist air.[2] It must be stored and handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information for BSU

| Pictogram | GHS Code | Hazard Statement |

|---|---|---|

| GHS02 (Flame) | H228 | Flammable solid |

| GHS07 (Exclamation Mark) | H315 | Causes skin irritation |

| GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation |

| GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation |

Source: Chemical Safety Data Sheet.[18]

Conclusion

The molecular structure of this compound is a masterful example of how targeted chemical modification can yield a reagent of significant industrial and academic importance. The introduction of two trimethylsilyl groups onto a simple urea core creates a molecule with labile Si-N bonds, steric bulk, and enhanced solubility, transforming it into a highly effective silylating agent. Through the combined insights of spectroscopic analysis, proven synthetic methods, and the predictive power of computational chemistry, we gain a deep, actionable understanding of BSU. This knowledge enables researchers and developers to harness its reactivity with precision, facilitating the synthesis of complex pharmaceuticals and the creation of advanced materials.

References

- The Benefits and Applications of 1,3-Bistrimethylsilyl Urea. (n.d.). INNO Specialty Chemicals.

- 1,3-Bistrimethylsilyl Urea: A Versatile Reagent for Chemical Synthesis. (n.d.). INNO Specialty Chemicals.

-

18297-63-7[this compound]. (n.d.). Acmec Biochemical. Retrieved from [Link]

-

Synthesis of bis-(trimethylsilyl-)urea. (n.d.). PrepChem.com. Retrieved from [Link]

-

This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

This compound(BSU)used in synthesis of penicillins and cephalosporins. (n.d.). All-Chemicarse. Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 18297-63-7 Name: this compound. (n.d.). Hangzhou Z-Crown Technology Co., Ltd. Retrieved from [Link]

-

This compound - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

-

Exploring the Applications of Bis(trimethylsilyl)urea in Specialty Material Science. (2025). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

The Synthesis and Applications of N,N'-Bis(trimethylsilyl)urea (BSU). (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

- Niersmann, U., et al. (1976). Process for preparing bis-(trimethylsilyl-)urea. U.S. Patent No. 3,992,428.

-

Synthesis of N,N'-bis-trimethylsilylurea. (n.d.). PrepChem.com. Retrieved from [Link]

-

Bis(trimethylsilyl)urea. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound | CAS#:18297-63-7. (n.d.). Chemsrc. Retrieved from [Link]

-

Cas 18297-63-7,this compound. (n.d.). Lookchem. Retrieved from [Link]

-

Orthohalogen substituents dramatically enhance hydrogen bonding of aromatic ureas - Supporting Information. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, characterization and computational studies of 1,3-bis[( E)-furan-2-yl)methylene]urea and... (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ruswanto, R., et al. (2023). Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. Biointerface Research in Applied Chemistry, 13(2), 163. Retrieved from [Link]

-

Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. (2025). PubMed. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Cas 18297-63-7,this compound | lookchem [lookchem.com]

- 4. This compound | 18297-63-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(BSU)used in synthesis of penicillins and cephalosporins. [nvchemical.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. This compound(18297-63-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C7H20N2OSi2 | CID 87562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. prepchem.com [prepchem.com]

- 15. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. Synthesis, characterization and computational studies of 1,3-bis[( E)-furan-2-yl)methylene]urea and 1,3-bis[( E)-furan-2-yl)methylene]thiourea | Semantic Scholar [semanticscholar.org]

- 18. chemicalbook.com [chemicalbook.com]

Introduction: The Role and Significance of 1,3-Bis(trimethylsilyl)urea

An In-depth Technical Guide to the Synthesis of 1,3-Bis(trimethylsilyl)urea (BSU)

This compound (BSU), also known as N,N'-Bis(trimethylsilyl)urea, is a versatile and highly effective silylating agent pivotal in modern organic synthesis.[1][2] With the chemical formula (CH₃)₃SiNHCONHSi(CH₃)₃, this white crystalline solid has become an indispensable tool for researchers and chemists, particularly in the pharmaceutical and materials science sectors.[3][4] Its primary utility lies in its capacity to introduce trimethylsilyl (TMS) protecting groups to molecules with active hydrogen atoms, such as alcohols, amines, and carboxylic acids.[5][6]

The process of silylation temporarily masks the reactivity of these functional groups, enabling other chemical transformations to proceed without interference.[6] BSU is favored over other silylating agents for several key reasons: it facilitates reactions under mild conditions, minimizes side reactions, and often leads to high yields of the desired products.[5] A significant advantage in its application is that the primary byproduct of silylation is urea, which is frequently insoluble in common organic solvents and can be conveniently removed by simple filtration, streamlining the purification process.[6]

This technical guide provides a comprehensive overview of the principal and most reliable method for synthesizing BSU—the reaction of urea with hexamethyldisilazane (HMDS). We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss process optimization, and outline the necessary safety precautions.

Core Synthesis Route: Urea and Hexamethyldisilazane (HMDS)

The most prevalent and industrially scalable method for producing this compound is the catalyzed reaction between urea and hexamethyldisilazane. This process is efficient, high-yielding, and the primary byproduct, ammonia, is easily removed from the reaction system.[7][8]

Reaction Principle and Mechanism

The fundamental chemistry involves the nucleophilic attack of the nitrogen atoms of urea on the silicon atoms of HMDS. The reaction proceeds through the silylation of both amino groups of the urea molecule. Hexamethyldisilazane serves as the donor of the trimethylsilyl groups. The overall reaction is:

(NH₂)₂CO + [(CH₃)₃Si]₂NH → (CH₃)₃SiNHCONHSi(CH₃)₃ + 2NH₃

This reaction is typically sluggish and requires a catalyst to proceed at a practical rate and at lower temperatures.[7] Ammonium salts, such as ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄), are commonly employed.[7][9] The catalyst facilitates the proton transfer steps and activates the HMDS, thereby accelerating the silylation process and enabling higher conversion rates and yields.[7]

Caption: Reaction scheme for the synthesis of BSU from Urea and HMDS.

Quantitative Data and Reaction Parameters

The efficiency of the synthesis is highly dependent on the reaction conditions. The table below summarizes a proven protocol derived from established preparations.[7][9]

| Parameter | Value | Rationale & Causality |

| Reactants | Urea, Hexamethyldisilazane (HMDS) | Urea is the backbone of the final product. HMDS is the silylating agent, providing the trimethylsilyl groups. A slight excess of HMDS is often used to ensure complete reaction.[8] |

| Solvent | Toluene (optional) | Toluene can be used as a solvent to facilitate heat transfer and maintain a consistent reflux temperature (approx. 110°C). The reaction can also be run neat using excess HMDS.[7][9] |

| Catalyst | Ammonium Chloride (NH₄Cl) or Ammonium Sulfate | Catalyzes the reaction, allowing it to proceed at a lower temperature and in a shorter time, which prevents decomposition and increases yield and purity.[7] |

| Temperature | Reflux (approx. 110-125°C) | Provides the necessary activation energy for the reaction. The evolution of ammonia gas begins around 80°C and is completed at reflux.[7] |

| Reaction Time | ~1.25 - 2 hours | The reaction is typically complete when the evolution of ammonia gas ceases, indicating the full consumption of the reactants.[9] |

| Yield | >98% (theoretical) | The catalyzed reaction is highly efficient, leading to near-quantitative yields of high-purity BSU.[7][9] |

| Purity | >99% | The clean nature of the reaction and the ease of byproduct removal result in a very pure final product directly after filtration and drying.[9] |

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with the exclusion of moisture.[8]

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer or temperature probe

-

Gas outlet/bubbler (to monitor ammonia evolution)

-

Urea (180 parts by weight, e.g., 180 g)

-

Hexamethyldisilazane (750 parts by volume, e.g., 750 mL)

-

Toluene (750 parts by volume, e.g., 750 mL)

-

Ammonium Chloride (0.5 parts by weight, e.g., 0.5 g)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven or Schlenk line

Procedure:

-

Setup: Assemble the three-neck flask with the heating mantle/stirrer, reflux condenser, and thermometer. Ensure the setup is dry.

-

Charging Reagents: To the flask, add toluene, hexamethyldisilazane, urea, and the ammonium chloride catalyst.[9]

-

Heating and Reflux: Begin stirring the mixture and heat it to reflux. The temperature should reach approximately 110°C.[9]

-

Monitoring Reaction: The evolution of ammonia gas will become apparent. The reaction is considered complete when the gas evolution stops, which typically takes about 1.25 hours.[9] During this time, the solid urea will dissolve, and the BSU product will begin to crystallize as fine, white needles.[8]

-

Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Filtration: Isolate the crystalline BSU product by vacuum filtration.

-

Drying: Dry the filtered solid under vacuum (e.g., 12 mm Hg) to remove any residual solvent and unreacted HMDS.[9] The final product is a white crystalline powder with a purity exceeding 99%.[9]

Caption: Experimental workflow for the synthesis of BSU.

Safety and Handling

This compound is classified as a flammable solid and requires careful handling.[4] It is also sensitive to moisture, and reactions involving it should be conducted under anhydrous conditions.[2]

-

Handling: Always handle BSU in a well-ventilated area, preferably a fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from sources of ignition.[11]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10]

Applications in Drug Development and Beyond

The utility of BSU extends across various scientific domains, driven by its efficacy as a silylating agent.

-

Pharmaceutical Synthesis: BSU is a critical reagent in the manufacture of semi-synthetic antibiotics, such as penicillins and cephalosporins.[5][12] It serves to protect reactive functional groups during intermediate synthetic steps, leading to higher overall yields and purity of the final active pharmaceutical ingredient.

-

Organic Chemistry: It is widely used as a general protecting group for alcohols and carboxylic acids.[1][3] Its ability to act as a mild and effective silylating agent makes it a valuable tool in the synthesis of complex natural products and other organic molecules.[3]

-

Materials Science: BSU is employed in surface modification, where it can react with hydroxyl groups on surfaces like silica to create a hydrophobic layer.[13] It also serves as a precursor or additive in the synthesis of specialized silicon-based polymers and coatings, enhancing properties like thermal stability and durability.[13][14]

Conclusion

The synthesis of this compound via the catalyzed reaction of urea and hexamethyldisilazane is a robust, efficient, and high-yielding process. This method provides researchers and drug development professionals with reliable access to a crucial silylating agent. Understanding the underlying mechanism, optimizing reaction parameters, and adhering to strict safety protocols are paramount to successfully producing high-purity BSU. Its broad applicability in protecting group chemistry continues to make it an essential reagent in the advancement of pharmaceutical manufacturing and materials science.

References

- 1. This compound | 18297-63-7 [chemicalbook.com]

- 2. This compound CAS#: 18297-63-7 [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C7H20N2OSi2 | CID 87562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18297-63-7 Name: this compound [xixisys.com]

- 12. This compound(BSU)used in synthesis of penicillins and cephalosporins. [nvchemical.com]

- 13. nbinno.com [nbinno.com]

- 14. innospk.com [innospk.com]

A Comprehensive Technical Guide to the Silylation Mechanism of 1,3-Bis(trimethylsilyl)urea (BSU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation is a cornerstone of modern organic synthesis, enabling the strategic protection of reactive functional groups and facilitating complex molecular construction. Among the arsenal of silylating agents, 1,3-Bis(trimethylsilyl)urea (BSU) has emerged as a particularly versatile and efficient reagent. This guide provides an in-depth exploration of the silylation mechanism of BSU, detailing its reactivity, the factors influencing its efficacy, and its practical applications, especially within the pharmaceutical industry. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as an authoritative resource for scientists seeking to leverage the unique advantages of BSU in their research and development endeavors.

Introduction: The Role of Silylation and this compound

In the multi-step synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the temporary masking or "protection" of reactive functional groups is often imperative to prevent undesired side reactions. Silylation, the introduction of a silyl group (commonly the trimethylsilyl or TMS group) onto a heteroatom, is a widely employed protective strategy.[1][2] This process transiently converts reactive functional groups like hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH) into more stable silyl ethers, silyl amines, or silyl esters, respectively.[3] These silyl derivatives are typically robust enough to withstand a variety of reaction conditions, yet can be selectively removed under mild protocols to regenerate the original functional group.

This compound, also known as N,N'-bis(trimethylsilyl)urea or BSU, is a potent silylating agent that offers distinct advantages in organic synthesis.[3][4] Structurally, it is a urea molecule where both nitrogen atoms are substituted with a trimethylsilyl group. BSU is a white crystalline solid that is stable and moisture-resistant, making it easy to handle.[5] Its high silylating potential, coupled with the ability to perform reactions under neutral conditions, often without the need for a catalyst, makes it a preferred choice in many synthetic applications.[4]

The Core Mechanism of Silylation with BSU

The efficacy of BSU as a silylating agent stems from the high reactivity of the silicon-nitrogen bonds and the thermodynamic stability of the reaction byproducts. The overall process can be understood as a nucleophilic substitution reaction at the silicon center.

The General Mechanistic Pathway

The silylation process with BSU is driven by the nucleophilic attack of a protic functional group (e.g., an alcohol, R-OH) on one of the electrophilic silicon atoms of the BSU molecule.[1] The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the silicon atom of a trimethylsilyl group on BSU.

-

Proton Transfer: Concurrently, or in a subsequent step, the proton from the alcohol's hydroxyl group is transferred to one of the nitrogen atoms of the BSU moiety.

-

Formation of Silyl Ether and Urea: This sequence of events leads to the formation of the desired trimethylsilyl ether (R-O-TMS) and urea. The formation of the highly stable and often insoluble urea molecule is a significant driving force for the reaction, shifting the equilibrium towards the products.[6]

The overall transformation can be represented as:

2 R-OH + (CH₃)₃Si-NH-CO-NH-Si(CH₃)₃ → 2 R-O-Si(CH₃)₃ + H₂N-CO-NH₂

It is important to note that two equivalents of the alcohol are silylated by one equivalent of BSU, producing two equivalents of the silyl ether and one equivalent of urea.